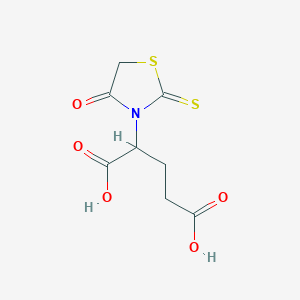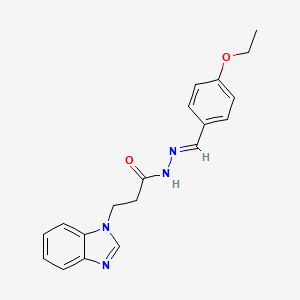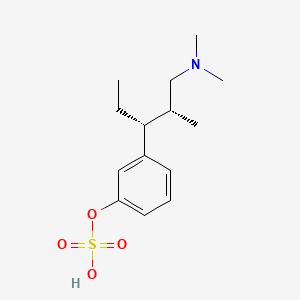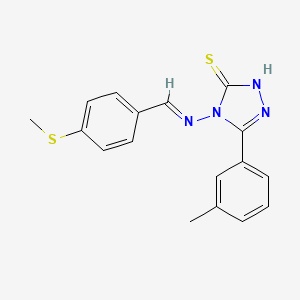
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a chemical compound with the empirical formula C8H9NO5S2 and a molecular weight of 263.29 g/mol It is a member of the thiazolidine family, characterized by a thiazolidine ring fused with a thioxo group and a pentanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves the condensation of appropriate thiazolidine derivatives with pentanedioic acid or its derivatives. One common method includes the reaction of thiazolidine-2-thione with glutaric anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Thioether derivatives.
Aplicaciones Científicas De Investigación
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- 2-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
Comparison: Compared to its analogs, 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid exhibits unique properties due to the presence of the pentanedioic acid moiety, which enhances its solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
16942-88-4 |
|---|---|
Fórmula molecular |
C8H9NO5S2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanedioic acid |
InChI |
InChI=1S/C8H9NO5S2/c10-5-3-16-8(15)9(5)4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,11,12)(H,13,14) |
Clave InChI |
ONCPOKGRSJBOQM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)


![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)

